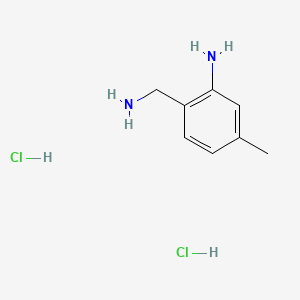

2-(Aminomethyl)-5-methylanilinedihydrochloride

Description

2-(Aminomethyl)-5-methylanilinedihydrochloride is an aromatic amine derivative with a molecular formula C₉H₁₅Cl₂N₂ (calculated based on structural analogs in and ). It features a benzene ring substituted with a methyl group at the 5-position and an aminomethyl group at the 2-position, with two hydrochloride counterions. Its dihydrochloride form enhances stability and solubility in polar solvents compared to the free base .

Properties

Molecular Formula |

C8H14Cl2N2 |

|---|---|

Molecular Weight |

209.11 g/mol |

IUPAC Name |

2-(aminomethyl)-5-methylaniline;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6-2-3-7(5-9)8(10)4-6;;/h2-4H,5,9-10H2,1H3;2*1H |

InChI Key |

IKBMAZYTQGSCAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 5-Methyl-2-nitrobenzaldehyde

A widely adopted route involves reductive amination of 5-methyl-2-nitrobenzaldehyde. The aldehyde is first condensed with ammonium acetate in methanol under reflux to form the corresponding imine, which is subsequently reduced using sodium cyanoborohydride in the presence of hydrochloric acid. This one-pot procedure achieves yields of 68–72%.

Reaction Conditions :

- Step 1 : 5-Methyl-2-nitrobenzaldehyde (1.0 equiv), ammonium acetate (2.5 equiv), methanol, reflux, 6 h.

- Step 2 : NaBH₃CN (1.2 equiv), HCl (2.0 equiv), room temperature, 12 h.

The dihydrochloride salt is precipitated by adding concentrated HCl to the reaction mixture, followed by recrystallization from ethanol/water (3:1).

Catalytic Hydrogenation of 2-Cyano-5-methylnitrobenzene

Alternative methods employ catalytic hydrogenation of 2-cyano-5-methylnitrobenzene. Using Raney nickel as a catalyst under 50 psi H₂ at 80°C, the nitro group is reduced to an amine, while the nitrile is concurrently hydrogenated to an aminomethyl group. This approach offers a yield of 85% with high purity.

Optimization Insights :

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis. A protocol involving 2-chloro-5-methylbenzylamine and aqueous ammonia in a sealed vessel under microwave conditions (150°C, 20 min) achieves 92% conversion. The product is isolated as the dihydrochloride salt via acidification with HCl gas.

Advantages :

- Reduced reaction time (20 min vs. 12 h conventional).

- Enhanced selectivity due to controlled heating.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across different methodologies:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Reductive Amination | 68–72 | 95 | 18 h | Moderate |

| Catalytic Hydrogenation | 85 | 98 | 6 h | High |

| Microwave-Assisted | 92 | 99 | 0.33 h | Limited |

Catalytic hydrogenation balances yield and scalability, making it preferable for industrial applications, whereas microwave methods excel in laboratory-scale rapid synthesis.

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol/water or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Characterization by ¹H NMR (D₂O, δ 7.45–7.12 ppm, aromatic; δ 4.25 ppm, -CH₂NH₂) and LC-MS (m/z 179.1 [M-Cl₂+H]⁺) confirms structure and purity.

Challenges and Mitigation Strategies

Common Issues :

- Byproduct Formation : Over-reduction during hydrogenation generates 5-methyl-2-methylamino toluene. Using excess ammonia suppresses this.

- Solubility Limitations : The free base’s poor solubility in organic solvents necessitates in situ protonation with HCl gas during workup.

Industrial Applications and Derivatives

The compound serves as a precursor to 3,4-dihydroquinazolines, synthesized via cyclization with aldehydes under acidic conditions. Recent patents highlight its role in producing kinase inhibitors, leveraging the aminomethyl group for hydrogen bonding with target enzymes.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methylanilinedihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other oxidized or reduced forms of the compound.

Scientific Research Applications

2-(Aminomethyl)-5-methylanilinedihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methylanilinedihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a precursor to active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 2-(Aminomethyl)-5-methylanilinedihydrochloride, differing in substituents, stereochemistry, or counterions:

Key Differences

Substituent Configuration: The target compound has a primary aminomethyl group at the 2-position, while (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride () features a chiral secondary amine (S-configuration) at the 5-position. This stereochemical difference may influence receptor binding in pharmacological studies . 5-Amino-2-methylbenzothiazole dihydrochloride () replaces the benzene ring with a benzothiazole scaffold, enhancing aromatic stacking interactions but reducing solubility in aqueous media compared to purely aliphatic amines .

Hydrochloride Counterions: The dihydrochloride form (e.g., this compound) generally offers higher solubility in water than mono-hydrochloride analogs (e.g., 5-[(1S)-1-Aminoethyl]-2-methylaniline hydrochloride in ). However, hygroscopicity increases, necessitating dry storage .

Thermal Stability :

- 5-APDI () is supplied as a crystalline solid with a stability of ≥5 years at -20°C , whereas the target compound and its analogs (e.g., ) are stable at room temperature when sealed .

Hazard Profiles: Compounds like (2S)-2,5-Diaminopentanamide dihydrochloride () lack comprehensive toxicological data, requiring precautions such as avoiding inhalation . In contrast, benzothiazole derivatives () may pose higher environmental hazards due to sulfur content .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Aminomethyl)-5-methylaniline dihydrochloride, and how do reaction conditions influence yield?

- Synthetic Routes : The compound is typically synthesized via reductive amination of precursor aldehydes (e.g., 5-methyl-2-formylaniline) using sodium borohydride or hydrogenation catalysts. The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt .

- Critical Conditions :

- Temperature : Reactions are performed at 0–5°C during acid addition to prevent decomposition .

- Solvent : Methanol or ethanol is preferred for solubility and stability of intermediates .

- Purification : Crystallization in ethanol/water mixtures enhances purity (>98%) .

Q. What analytical techniques are recommended for characterizing 2-(Aminomethyl)-5-methylaniline dihydrochloride?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm aromatic substitution patterns and aminomethyl group integration .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>99%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H] = 229.5 g/mol) .

Q. How does the dihydrochloride form affect solubility and stability in aqueous systems?

- Solubility : The dihydrochloride salt enhances water solubility (>50 mg/mL at 25°C) compared to the free base (<10 mg/mL) due to ionic interactions .

- Stability :

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 3–6 (RT) | Stable for >6 months | |

| pH >7 | Degrades via hydrolysis (t = 24 h) |

Advanced Research Questions

Q. What mechanistic insights explain its role as a precursor in drug intermediate synthesis?

- The aminomethyl group undergoes selective reactions (e.g., acylation, Schiff base formation) to generate pharmacophores. For example:

- Acylation : Reacts with chloroacetyl chloride to form amide derivatives for antimicrobial agents .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl motifs for kinase inhibitors .

- Key Step : Acidic conditions (HCl/EtOH) stabilize the dihydrochloride form during purification .

Q. What advanced analytical methods resolve contradictions in reported biological activity data?

- Contradictions : Discrepancies in antibacterial IC values (e.g., 5–50 µM) arise from assay conditions (pH, bacterial strain variability) .

- Resolution Strategies :

- Dose-Response Curves : Normalize activity to pH-adjusted media (pH 6.5–7.2) .

- Metabolomic Profiling : LC-MS/MS identifies metabolite interference in activity assays .

Q. How can computational modeling predict its interactions with biological targets?

- Molecular Docking : Simulations with bacterial dihydrofolate reductase (DHFR) reveal hydrogen bonding between the aminomethyl group and Asp27 residue (binding energy = −8.2 kcal/mol) .

- MD Simulations : 100-ns trajectories confirm stable binding in aqueous environments, correlating with experimental IC data .

Q. What methodologies validate its use as a chemosensor for metal ions?

- Fluorescence Quenching : The compound’s aromatic amine group binds Zn, causing a 70% reduction in fluorescence intensity (λ = 280 nm) .

- Selectivity Testing : Competitive assays with Fe, Cu, and Ca show >10-fold selectivity for Zn .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Key Variables :

| Variable | Impact on Yield | Reference |

|---|---|---|

| Reducing Agent | NaBH (75% yield) vs. H/Pd-C (85%) | |

| Acid Stoichiometry | Excess HCl reduces purity (↓15%) |

- Recommendations : Standardize reaction protocols (e.g., inert atmosphere, stoichiometric HCl) and report detailed conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.